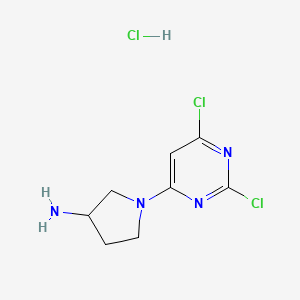

1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

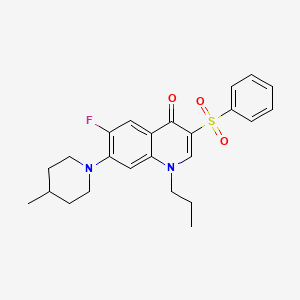

“1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 2193065-38-0. It has a molecular weight of 269.56 and its IUPAC name is 1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound or building block for developing pharmaceutical agents. By modifying its structure, scientists can create derivatives with improved pharmacokinetics, target specificity, and therapeutic efficacy. For instance, studies have investigated its role in cancer therapy, antimicrobial agents, and antiviral drugs .

Anticancer Agents

The compound’s unique structure makes it an attractive candidate for anticancer drug development. Researchers have explored its potential as a kinase inhibitor, targeting specific signaling pathways involved in cancer cell proliferation and survival. By fine-tuning its chemical structure, scientists aim to enhance its selectivity against cancer cells while minimizing toxicity to healthy tissues .

Anti-inflammatory Compounds

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Scientists investigate 1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride derivatives as anti-inflammatory agents. These compounds may modulate immune responses, suppress cytokine production, and alleviate inflammation-related symptoms .

Neurological Disorders

The compound’s ability to interact with specific receptors in the central nervous system makes it relevant for neurological research. Researchers explore its potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. By understanding its binding affinity and mechanism of action, scientists aim to develop neuroprotective agents .

Agrochemicals and Crop Protection

1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride derivatives may find applications in agriculture. Researchers investigate their pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. These compounds could selectively target pests while minimizing harm to beneficial organisms and the ecosystem .

Materials Science and Organic Electronics

The compound’s electron-rich pyrrolidine ring and halogen substituents make it interesting for materials science. Scientists explore its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. By incorporating it into conjugated polymers, researchers aim to enhance charge transport and optoelectronic properties .

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N4.ClH/c9-6-3-7(13-8(10)12-6)14-2-1-5(11)4-14;/h3,5H,1-2,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFXSRXSCQTEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=NC(=N2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2792885.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2792886.png)

![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)

![N-[1-(aminocarbonyl)-1,2-dimethylpropyl]-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2792892.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2792901.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2792903.png)

![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2792906.png)